N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
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Description
This compound is a complex organic molecule that contains a thiazole ring (a type of heterocycle) and a sulfonyl group. It also has an acetamide group and a chloro-methylphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The sulfonyl group would contribute to the polarity of the molecule, and the chloro-methylphenyl group would add aromaticity and complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents, and the aromatic ring could contribute to its stability .Mechanism of Action
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
Properties
IUPAC Name |
N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-7-5-9(13)3-4-10(7)16-21(18,19)11-6-14-12(20-11)15-8(2)17/h3-6,16H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAZBRUNEVLFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CN=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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